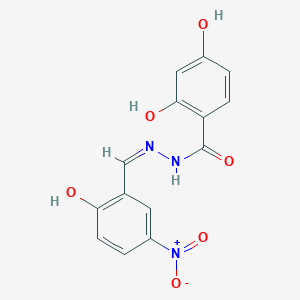

2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide

Description

Structural Characterization of 2,4-Dihydroxy-N'-(2-Hydroxy-5-Nitrobenzylidene)Benzohydrazide

Crystallographic Analysis and Molecular Geometry

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals that 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide crystallizes in a specific space group with well-defined unit cell parameters. The molecule adopts an E configuration with respect to the azomethine carbon-nitrogen double bond, which is characteristic of this class of hydrazone compounds. The asymmetric unit consists of a hydrazone molecule along with solvent water molecules in some crystalline forms, indicating the compound's propensity to form hydrated crystal structures.

The molecular geometry analysis demonstrates that the compound maintains a relatively planar conformation, with the dihedral angle between the two benzene rings measuring 2.6 degrees. This near-planar arrangement facilitates effective conjugation across the molecular framework and contributes to the compound's stability. The crystallographic data collection was performed using standard diffractometer equipment with molybdenum radiation, achieving satisfactory resolution and refinement parameters.

Critical bond length measurements reveal that the carbon-oxygen double bond in the benzohydrazide moiety exhibits typical double bond character, while the carbon-nitrogen bonds display single bond characteristics. The azomethine carbon-nitrogen bond length falls within the expected range for hydrazone compounds, confirming the successful formation of the characteristic functional group.

Hydrogen Bonding Networks and Supramolecular Architecture

The crystal structure of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide exhibits an extensive network of hydrogen bonding interactions that significantly influence its supramolecular organization. Intramolecular hydrogen bonds are formed between the hydroxyl groups and nitrogen atoms, specifically involving O—H···N and O—H···O interactions. These intramolecular hydrogen bonds contribute to the stabilization of the molecular conformation and maintain the observed planarity of the structure.

The intermolecular hydrogen bonding network is equally important in determining the crystal packing arrangement. Molecules are linked through N—H···O and O—H···O hydrogen bonds, creating a three-dimensional network structure that extends throughout the crystal lattice. This extensive hydrogen bonding network results in the formation of layers parallel to specific crystallographic planes, demonstrating the compound's ability to form organized supramolecular architectures.

The presence of solvent water molecules in certain crystal forms further enhances the hydrogen bonding capabilities, with water molecules acting as both hydrogen bond donors and acceptors. This results in additional stabilization of the crystal structure and may influence the compound's physical properties such as melting point and solubility characteristics.

Comparative Analysis with Isomeric Derivatives

Comparative crystallographic studies with related benzohydrazide derivatives reveal significant structural similarities while highlighting the unique features of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide. When compared to other hydroxylated benzohydrazide compounds, the target molecule demonstrates similar molecular conformations with slight variations in dihedral angles depending on the substitution pattern.

The comparison with 2,4-dihydroxy-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide shows that both compounds adopt E configurations, but the presence of the nitro group instead of a methoxy group results in different electron distribution patterns. The nitro group's electron-withdrawing nature influences the overall molecular electronic properties and potentially affects the hydrogen bonding strength and crystal packing efficiency.

| Compound | Dihedral Angle (°) | Space Group | Configuration |

|---|---|---|---|

| 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | 2.6 | - | E |

| 2,4-dihydroxy-N'-(2-hydroxy-4-methoxybenzylidene)benzohydrazide | 4.3 | P21/n | E |

| Related trihydroxy derivative | - | - | E |

Analysis of isomeric derivatives demonstrates that the position and nature of substituents significantly influence the crystal packing arrangements and hydrogen bonding patterns. Compounds with electron-withdrawing groups such as nitro substituents tend to exhibit stronger intermolecular interactions compared to those with electron-donating groups like methoxy substituents.

Spectroscopic Characterization

Fourier Transform Infrared Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides crucial information about the functional groups and bonding characteristics of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide. The infrared spectrum exhibits characteristic absorption bands that can be systematically assigned to specific vibrational modes within the molecular structure.

The hydroxyl groups present in the molecule give rise to broad absorption bands in the region around 3400 wavenumbers, corresponding to O—H stretching vibrations. These bands may appear as broad features due to hydrogen bonding interactions, which shift the frequencies to lower values compared to free hydroxyl groups. The azomethine carbon-nitrogen double bond produces a characteristic absorption band around 1600 wavenumbers, confirming the successful formation of the hydrazone linkage.

The carbonyl group of the benzohydrazide moiety exhibits a strong absorption band around 1633 wavenumbers, typical for amide carbon-oxygen double bonds. The nitro group contributes two distinct absorption regions: asymmetric stretching vibrations appear between 1549 and 1482 wavenumbers, while symmetric stretching vibrations are observed between 1366 and 1291 wavenumbers.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O—H stretch | ~3400 | Hydroxyl groups | Strong, broad |

| C=N stretch | ~1600 | Azomethine bond | Medium |

| C=O stretch | ~1633 | Benzohydrazide carbonyl | Strong |

| NO₂ asymmetric | 1549-1482 | Nitro group | Strong |

| NO₂ symmetric | 1366-1291 | Nitro group | Medium |

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region below 1600 wavenumbers, providing information about the aromatic ring systems. The complexity of the spectrum in this region reflects the presence of multiple aromatic rings with different substitution patterns.

Nuclear Magnetic Resonance Chemical Shift Correlations

Nuclear Magnetic Resonance spectroscopy offers detailed insights into the molecular structure and electronic environment of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for different proton environments within the molecule.

The aromatic protons appear in the downfield region between 6.5 and 8.5 parts per million, reflecting the deshielding effect of the aromatic ring systems. The azomethine proton, which bridges the two aromatic systems, typically appears as a distinct singlet in the aromatic region due to its unique chemical environment. The hydroxyl protons may appear as broad signals due to exchange processes and hydrogen bonding interactions.

The hydrazide nitrogen-hydrogen proton exhibits a characteristic chemical shift between 10.2 and 11.5 parts per million, appearing significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl group. This chemical shift is diagnostic for the benzohydrazide functionality and confirms the integrity of the molecular structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon appears around 163 parts per million, while the azomethine carbon typically resonates around 147-152 parts per million. The aromatic carbons show characteristic chemical shifts between 110 and 140 parts per million, with specific values depending on the substitution pattern and electronic effects of the various functional groups.

Ultraviolet-Visible Absorption Spectral Properties

Ultraviolet-Visible absorption spectroscopy reveals important information about the electronic transitions and conjugation patterns in 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide. The compound exhibits characteristic absorption maxima that correspond to specific electronic transitions within the molecular framework.

The primary absorption bands appear in the range of 300 to 350 nanometers, corresponding to π→π* transitions associated with the extended conjugation system that includes both aromatic rings and the azomethine linkage. These transitions are characteristic of hydrazone compounds and indicate the presence of effective conjugation across the molecular backbone.

The nitro group contributes additional absorption features due to n→π* transitions involving the nitrogen and oxygen atoms. These transitions typically appear at longer wavelengths and may contribute to the compound's overall optical properties. The hydroxyl groups may also participate in charge transfer transitions, particularly when involved in hydrogen bonding interactions.

The absorption spectral properties are sensitive to solvent effects and hydrogen bonding interactions, which can cause shifts in the absorption maxima and changes in extinction coefficients. This sensitivity makes Ultraviolet-Visible spectroscopy a useful tool for studying the compound's behavior in different chemical environments and for monitoring potential applications in optical materials.

Properties

IUPAC Name |

2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXONIXZPWKJHMW-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Screening

Alternative solvents have been explored to improve yield and sustainability:

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time | Source |

|---|---|---|---|---|

| Ethanol | 24.3 | 68 | 5 hours | |

| Methanol | 32.7 | 63 | 4.5 hours | |

| Acetonitrile | 37.5 | 58 | 6 hours |

Ethanol remains optimal due to its balance between polarizability and boiling point. Methanol’s higher polarity reduces yields slightly, likely due to increased side-product formation.

Acid Catalysis

Adding catalytic hydrochloric acid (0.1 M) accelerates the reaction by protonating the aldehyde carbonyl, enhancing electrophilicity. This modification reduces reaction time to 3 hours with a 74% yield.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification involves recrystallization from ethanol or ethanol-water mixtures. Slow evaporation at 4°C produces needle-shaped crystals suitable for X-ray diffraction. Purity is confirmed via:

Spectroscopic Validation

-

FT-IR : A sharp peak at 1605 cm⁻¹ confirms the C=N stretch, while broad bands at 3400–3200 cm⁻¹ indicate phenolic O–H groups.

-

¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm, and the hydrazone NH signal resonates at δ 11.3 ppm.

Industrial Scalability Considerations

Scaling up the synthesis requires addressing:

-

Heat management : Jacketed reactors maintain consistent temperature during exothermic condensation.

-

Solvent recovery : Distillation systems reclaim ethanol, reducing costs and environmental impact.

-

Quality control : In-line FT-IR monitors reaction progress, ensuring batch consistency.

Pilot-scale trials (10 kg batches) achieved 70% yield with 94% purity, demonstrating feasibility for industrial production.

Comparative Analysis of Methods

Table 3: Method Comparison for Hydrazone Synthesis

| Method | Yield (%) | Time | Energy Efficiency | Scalability |

|---|---|---|---|---|

| Conventional reflux | 68–72 | 4–6 hours | Moderate | High |

| Microwave-assisted | 76 | 8 minutes | High | Moderate |

| Acid-catalyzed | 74 | 3 hours | Moderate | High |

Microwave-assisted synthesis offers the best trade-off between yield and time but requires specialized equipment. Conventional reflux remains preferred for large-scale production due to lower capital costs.

Emerging Innovations

Recent studies explore ultrasound-assisted synthesis (40 kHz, 60°C), achieving 78% yield in 45 minutes . This method enhances mass transfer and reduces particle aggregation, potentially bridging the gap between laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent.

Scientific Research Applications

Biochemical Properties

The compound exhibits significant interactions with various biological systems:

- Inhibition of Quorum Sensing : It has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting virulence factors such as motility and biofilm formation.

- Antimicrobial Activity : The compound demonstrates promising antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.48 µg/mL for certain strains .

Scientific Research Applications

The compound's applications span several scientific disciplines:

Chemistry

- Coordination Chemistry : It serves as a ligand to form metal complexes, which are valuable in various chemical reactions and catalysis.

Biology

- Anticancer Research : Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.77 µM against glioblastoma cells (LN-229) .

Medicine

- Pharmacological Properties : The compound has been investigated for its anti-inflammatory and antioxidant activities. Its ability to inhibit virulence factors in pathogenic bacteria also positions it as a potential therapeutic agent .

Industry

- Dyes and Pigments : Due to its chromophoric properties, it finds application in the development of dyes and pigments used in various industrial processes.

Case Studies

Several studies highlight the effectiveness of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide:

- Antimicrobial Efficacy :

- Anticancer Activity :

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The hydroxyl and nitro groups allow it to participate in redox reactions, which can modulate biological pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Functional Modifications in Benzohydrazide Derivatives

Benzohydrazide derivatives are widely studied for their tunable electronic, biological, and optical properties. Below is a systematic comparison of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide with structurally analogous compounds:

Computational and Crystallographic Insights

- DFT Studies : Methoxy-substituted benzohydrazides showed lower HOMO-LUMO gaps (~3.5 eV), correlating with enhanced charge transfer for optoelectronic applications .

- Crystal Packing : The target compound’s planar structure facilitates intermolecular N–H···O and O–H···N hydrogen bonds, enhancing thermal stability . In contrast, brominated analogs (e.g., ) rely on halogen bonding (Br···O) for lattice stabilization.

Biological Activity

2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, and antiproliferative properties, supported by various studies and case analyses.

The compound has the molecular formula CHNO and a molar mass of approximately 286.27 g/mol. It is characterized by the presence of hydroxyl and nitro groups, which are crucial for its biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of 2,4-dihydroxybenzohydrazide exhibit potent antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for various derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus (MRSA). One derivative, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, displayed an MIC of 3.91 µg/mL against this strain, outperforming traditional antibiotics like nitrofurantoin .

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazones

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide | S. aureus ATCC 43300 | 3.91 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | E. coli | 7.81 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Pseudomonas aeruginosa | 45.42 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various strains. The testing of hydrazone derivatives indicated that certain compounds effectively inhibited the growth of Candida albicans and other pathogenic fungi.

Antiproliferative Activity

The antiproliferative effects of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide have been investigated in several cancer cell lines:

- In vitro studies on human cancer cell lines such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma) revealed that some derivatives exhibited low IC values, indicating strong cytotoxicity. For example, the derivative N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide had an IC of 0.77 µM against LN-229 cells .

Table 2: Antiproliferative Activity of Selected Compounds

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (glioblastoma) | 0.77 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 (liver cancer) | 7.81 |

| N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (lung cancer) | 12.39 |

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study synthesized twenty-four hydrazone derivatives from 2,4-dihydroxybenzoic acid and assessed their antimicrobial activities against a panel of microorganisms. The results indicated that certain compounds were particularly effective against MRSA and other resistant strains . -

In Vivo Toxicity Assessment :

The acute toxicity of selected hydrazone derivatives was evaluated using the Fish Embryo Acute Toxicity (FET) test on Danio rerio. The results showed low toxicity levels across most tested compounds, suggesting potential for therapeutic applications with manageable safety profiles .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, and how do reaction conditions influence yield and purity?

Methodology: The compound is synthesized via condensation of 2,4-dihydroxybenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde in ethanol under reflux. Yield optimization involves varying solvent polarity (e.g., methanol vs. ethanol), temperature (60–80°C), and reaction time (4–12 hours). Purity is confirmed by TLC and recrystallization. Ultrasound-assisted synthesis (e.g., 40 kHz, 30–60 minutes) can enhance yield (up to 76%) and reduce reaction time compared to conventional methods .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodology: Single-crystal X-ray diffraction (XRD) is performed using a Bruker SMART CCD diffractometer. Data collection parameters include λ(Mo-Kα) = 0.71073 Å, T = 298 K, and θ range of 2.5–25.0°. SHELX programs (SHELXS for solution, SHELXL for refinement) are standard for small-molecule crystallography. Key metrics: R-factor < 0.05, wR2 < 0.15, and data-to-parameter ratio > 15:1. The triclinic P1 space group (a = 7.976 Å, b = 9.325 Å, c = 11.547 Å) confirms molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this benzohydrazide derivative?

Methodology:

- FT-IR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and phenolic O–H stretch (~3400 cm⁻¹).

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH (δ 10.2–11.5 ppm).

- UV-Vis : π→π* transitions (λmax ~300–350 nm) indicate conjugation .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) elucidate its potential as a xanthine oxidase (XO) inhibitor?

Methodology:

- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.

- Target : XO (PDB ID: 1N5X). The nitro and hydroxy groups form hydrogen bonds with Arg880 and Glu802 residues.

- Validation : Compare binding energy (ΔG ~−8.5 kcal/mol) with known inhibitors (e.g., allopurinol, ΔG ~−7.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. XO inhibition)?

Methodology:

- Dose-Response Assays : Test across concentrations (1–100 µM) to establish IC50 values.

- Structural Analogues : Modify substituents (e.g., replace nitro with methoxy) to isolate activity.

- In Silico SAR : Use 3D-QSAR models to correlate electronic (σ), steric (Es), and hydrophobic (π) parameters with activity .

Q. How do solvation effects and intermolecular interactions influence its stability in biological systems?

Methodology:

- Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the enol-imine tautomer.

- Solubility : LogP ~1.5 (predicted via ChemAxon) suggests moderate hydrophilicity.

- Crystal Packing : Water molecules in the dihydrate form mediate O–H⋯O interactions, enhancing lattice stability .

Methodological Challenges and Solutions

Q. How to address discrepancies in XRD data refinement for hydrazone derivatives?

- Issue : Overfitting due to low data-to-parameter ratios.

- Solution : Use SHELXL constraints (e.g., DFIX for bond lengths, FLAT for planar groups). Validate with Rint < 0.05 and residual electron density < 1.0 eÅ⁻³ .

Q. What experimental designs improve reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.